Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The compound is particularly notable for its amino and carboxylate functional groups, which contribute to its reactivity and interaction with biological systems.
The synthesis of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzofuran core followed by the introduction of the amino and carboxylate groups.
The molecular structure of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate can be represented in various formats:
COC(=O)C1=CC2=C(C=C1)C(CO2)N| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate can participate in several types of chemical reactions:
The mechanism of action for Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate involves its interaction with specific biological targets. The amino group can form hydrogen bonds with proteins, while the benzofuran core can engage in π-π interactions with aromatic residues in enzymes and receptors. This interaction profile suggests potential modulation of enzymatic activity and receptor signaling pathways .
While specific physical properties such as density and boiling point are not available, the compound's stability under standard laboratory conditions is generally expected due to its structural characteristics.
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate has various scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: